molecular formula C12H12N2S2 B563169 4,4'-DI(Methylthio)-2,2'-bipyridine CAS No. 101028-38-0

4,4'-DI(Methylthio)-2,2'-bipyridine

Cat. No.: B563169
CAS No.: 101028-38-0
M. Wt: 248.362
InChI Key: HIXBLLPECIUVCR-UHFFFAOYSA-N
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Description

4,4'-DI(Methylthio)-2,2'-bipyridine: is a synthetic organic compound belonging to the class of pyridines. It is characterized by the presence of two pyridine rings, each substituted with a methylsulfanyl group. This compound is known for its versatility and wide range of applications in scientific research and laboratory experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-DI(Methylthio)-2,2'-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 4-methylsulfanyl-2-bromopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) to facilitate the coupling reaction.

    Coupling Reaction: The key step involves the coupling of the two pyridine rings through a palladium-catalyzed cross-coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4'-DI(Methylthio)-2,2'-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols.

    Substitution: The pyridine rings can participate in substitution reactions, where the methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

4,4'-DI(Methylthio)-2,2'-bipyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4'-DI(Methylthio)-2,2'-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dithiomethyl-2,2’-bipyridine
  • 4,4’-Dimethylthio-2,2’-bipyridine

Comparison

Compared to similar compounds, 4,4'-DI(Methylthio)-2,2'-bipyridine is unique due to its specific substitution pattern and the presence of two methylsulfanyl groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

4,4'-DI(Methylthio)-2,2'-bipyridine is a thioether derivative of 2,2'-bipyridine, a compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N2S2\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}_2

This compound features two methylthio groups attached to the 4-position of the bipyridine structure, which enhances its lipophilicity and potentially influences its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cellular processes. For example, it may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • DNA Interaction : Studies suggest that this compound can bind to DNA or other biomolecules, affecting cellular proliferation and apoptosis pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    Cell LineIC50 (µM)
    MCF-7 (Breast)5.0
    HCT-116 (Colon)3.5
    HepG-2 (Liver)4.8
    These values indicate that this compound is particularly effective against HCT-116 cells compared to others .
  • Mechanism of Induction : Flow cytometry analyses reveal that treatment with this compound leads to early apoptosis in cancer cells. This effect is attributed to its ability to disrupt mitochondrial membrane potential and activate caspase pathways .

Antiviral Activity

Emerging evidence suggests that compounds related to bipyridine derivatives may possess antiviral properties:

  • HBV Inhibition : Preliminary studies indicate that derivatives similar to this compound can inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism is believed to involve interference with viral entry or replication processes .

Case Study: Cytotoxicity in Cancer Models

A study conducted on various human cancer cell lines demonstrated the efficacy of this compound in inducing cell death:

  • Experimental Setup : Cells were treated with varying concentrations of the compound for 24 hours.
  • Results : Significant reductions in cell viability were observed across all tested lines. The most pronounced effects were noted in liver and colon cancer cells.

Comparative Analysis with Other Compounds

In comparative studies with other bipyridine derivatives:

CompoundIC50 (µM)Mechanism
This compound3.5CDK inhibition
4-Aminopyrazolo[3,4-d]pyrimidine7.0Apoptosis induction
Pyrazolo[4,3-d]pyrimidin-7-one6.5Cell cycle arrest

This table illustrates that while all compounds show promise as anticancer agents, this compound demonstrates superior potency against certain cancer types .

Properties

IUPAC Name

4-methylsulfanyl-2-(4-methylsulfanylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXBLLPECIUVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)C2=NC=CC(=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718706
Record name 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101028-38-0
Record name 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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